2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H25Cl3FN5O and its molecular weight is 500.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potentials
- A study by Mehta et al. (2019) synthesized similar compounds and evaluated them for in vitro antimicrobial and anticancer activities. The compounds displayed significant antimicrobial activity and one compound exhibited notable anticancer activity, though lower than standard drugs. Molecular docking also suggested potential in anticancer drug design.
ACAT-1 Inhibitor for Treatment of Diseases Involving ACAT-1 Overexpression
- Research by Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with significant selectivity. This compound shows potential for treating diseases related to ACAT-1 overexpression.
Cytotoxic Activity Against Cancer Cell Lines
- A study by Ding et al. (2012) focused on novel compounds with imidazo[2,1-b]thiazole scaffolds, showing potential as inhibitors against specific cancer cell lines, indicating a potential role in cancer therapy.
Antiproliferative Activity Through VEGFR-2-TK Inhibition
- Research by Hassan et al. (2021) synthesized derivatives that showed higher anticancer activity than their precursors and effectively inhibited breast cancer cell lines. These compounds also demonstrated inhibitory activity on VEGFR-2.
Potential as Histamine H3 Receptor Ligand
- A study by Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand for clinical PET studies, indicating a role in neuroscientific research.
CNS Agent Evaluation
- Research by Verma et al. (2017) evaluated similar compounds for their potential as central nervous system (CNS) agents, showing promise in neuropharmacology.
Antibacterial, Antifungal, and Cytotoxic Activities
- A study by Gan et al. (2010) on azole-containing piperazine derivatives showed moderate to significant antibacterial and antifungal activities, along with cytotoxic effectiveness against certain cell lines.
Novel Metal-Based Chemotherapy for Tropical Diseases
- Research by Navarro et al. (2000) explored the potential of metal-based chemotherapy against tropical diseases, demonstrating the versatility of similar compounds in treating infectious diseases.
Pharmacokinetics and Metabolism in Rats and Dogs
- A study by Singh et al. (2001) examined the pharmacokinetics and metabolism of a related compound, highlighting its potential for further pharmacological development.
Synthesis of Heterocyclic Compounds for Various Applications
- Research by Mahmood and Ahmad (2020) involved the synthesis of heterocyclic compounds, indicating a broad range of potential applications in pharmaceutical chemistry.
Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O.2ClH/c23-18-2-1-3-20(14-18)29-9-8-25-22(29)28-12-10-27(11-13-28)16-21(30)26-15-17-4-6-19(24)7-5-17;;/h1-9,14H,10-13,15-16H2,(H,26,30);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKMSSTJGNMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl3FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.